Spectroscopic Fingerprint – Unique IR Sulphonyl Stretching Frequency vs. para-Substituted Analogs
The IR absorption band of the sulphonyl group is shifted in the 4-methylphenyl derivative relative to the unsubstituted phenylsulfonylguanidine parent and the 4-chloro and 4-nitro analogs. In dilute solution, the exact position of the SO₂ stretching frequency serves as a diagnostic marker for the degree of aryl–SO₂ conjugation [1]. The observed frequency for the para-methyl compound rules out effective conjugation between the aryl ring and the S–O bonds, a property that directly impacts the compound’s utility as a spectroscopic standard.
| Evidence Dimension | IR sulphonyl stretching frequency (cm⁻¹, measured in dilute solution) |
|---|---|
| Target Compound Data | The 4-methylphenyl derivative exhibits a sulphonyl stretching frequency that is measurably distinct from the parent phenyl compound; the study reports systematic trends as a function of the para substituent’s electronic character (exact numerical wavenumber values available in the full paper) [1]. |
| Comparator Or Baseline | Phenylsulfonylguanidine (unsubstituted, Rastelli et al., 1975); 4-chlorophenylsulfonylguanidine; 4-nitrophenylsulfonylguanidine. |
| Quantified Difference | The frequency shift correlates with the Hammett σₚ constant of the substituent; the 4-methyl group departs from the values observed for electron-withdrawing substituents, confirming a different electronic ground state [1]. |
| Conditions | IR spectroscopy in dilute solution, Perkin Trans. 2, 1975 study. |
Why This Matters
For analytical chemistry and quality control, the compound provides a well-characterized reference point that is spectroscopically distinct from its nearest para-substituted neighbors, reducing the risk of misassignment during identity verification.
- [1] A. Rastelli, P. G. De Benedetti, A. Albasini and P. G. Pecorari, J. Chem. Soc., Perkin Trans. 2, 1975, 522-525. DOI: 10.1039/P29750000522 View Source
